molecular formula C11H11ClO4 B3255249 Dimethyl5-Chloromethyl-1,3-Benzene-Dicarboxylate CAS No. 252210-01-8

Dimethyl5-Chloromethyl-1,3-Benzene-Dicarboxylate

Cat. No. B3255249
CAS RN: 252210-01-8
M. Wt: 242.65 g/mol
InChI Key: IYYKJOHNIKKVAI-UHFFFAOYSA-N
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Description

Dimethyl5-Chloromethyl-1,3-Benzene-Dicarboxylate is a chemical compound with the formula C11H11ClO4 . It is offered by various chemical suppliers such as Benchchem and Synblock .


Molecular Structure Analysis

The molecular formula of Dimethyl5-Chloromethyl-1,3-Benzene-Dicarboxylate is C11H11ClO4 . Its molecular weight is 242.66 g/mol . For a detailed molecular structure, it’s recommended to refer to the MOL file provided by chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl5-Chloromethyl-1,3-Benzene-Dicarboxylate are not fully detailed in the search results. Its molecular weight is known to be 242.66 g/mol . For a comprehensive analysis of its physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or similar resources .

Safety and Hazards

The safety data sheet (MSDS) for Dimethyl5-Chloromethyl-1,3-Benzene-Dicarboxylate can be found on websites like Echemi . It’s recommended to refer to these resources for detailed safety and hazard information.

properties

IUPAC Name

dimethyl 5-(chloromethyl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYKJOHNIKKVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl5-Chloromethyl-1,3-Benzene-Dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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